N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide

Medicinal Chemistry Chemical Procurement Structural Verification

N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide (CAS 1197469-85-4) is a heterocyclic small molecule composed of a thiophene-2-carboxamide core linked to a 4-(1H-pyrazol-3-yl)phenyl moiety. The compound belongs to the pyrazole–thiophene carboxamide class, a scaffold widely explored in agrochemical and medicinal chemistry for succinate dehydrogenase inhibition (SDHI) and kinase modulation.

Molecular Formula C14H11N3OS
Molecular Weight 269.32 g/mol
CAS No. 1197469-85-4
Cat. No. B6418980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide
CAS1197469-85-4
Molecular FormulaC14H11N3OS
Molecular Weight269.32 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
InChIInChI=1S/C14H11N3OS/c18-14(13-2-1-9-19-13)16-11-5-3-10(4-6-11)12-7-8-15-17-12/h1-9H,(H,15,17)(H,16,18)
InChIKeyGHSKWZZCLPJZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide (CAS 1197469-85-4) – Procurement-Relevant Chemical Profile


N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide (CAS 1197469-85-4) is a heterocyclic small molecule composed of a thiophene-2-carboxamide core linked to a 4-(1H-pyrazol-3-yl)phenyl moiety [1]. The compound belongs to the pyrazole–thiophene carboxamide class, a scaffold widely explored in agrochemical and medicinal chemistry for succinate dehydrogenase inhibition (SDHI) and kinase modulation [2]. Its molecular formula is C₁₄H₁₁N₃OS, with a molecular weight of 269.32 g/mol, a computed XLogP3-AA of 2.7, and a topological polar surface area of 86 Ų [1]. The compound is catalogued in PubChem (CID 36466147) and is available from multiple chemical suppliers, primarily as a research-grade building block [1].

Why N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Pyrazole–thiophene carboxamides exhibit extreme sensitivity to substitution pattern, with small changes in the pyrazole N-substituent, thiophene ring position, or aryl linker geometry producing order-of-magnitude shifts in both potency and target selectivity [1]. In a series of 24 closely related derivatives, the most active compound against Rhizoctonia solani (EC₅₀ = 11.6 μmol/L) differed from weak or inactive analogs solely by the nature of the N-aryl substituent [1]. Similarly, in the 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamide series, MAO-B inhibitory potency varied from nanomolar to negligible depending on the amide substituent, underscoring that even modest structural deviations abolish target engagement [2]. Consequently, purchasers cannot assume that a different pyrazole–thiophene carboxamide will reproduce the binding, selectivity, or functional activity of N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide; the specific 1H-pyrazol-3-yl regioisomer and the para-phenyl linker geometry are structural determinants that directly control molecular recognition.

Quantitative Differentiation Evidence for N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide Against Closest Analogs


Regioisomeric Identity Confirmation: 1H-Pyrazol-3-yl vs. 1H-Pyrazol-5-yl Tautomer Recognition

The compound is catalogued as N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide, but the IUPAC name assigned by PubChem is N-[4-(1H-pyrazol-5-yl)phenyl]thiophene-2-carboxamide, reflecting the prototropic tautomerism of the unsubstituted pyrazole ring [1]. This tautomeric ambiguity is absent in N-methylated analogs such as the 4-(1-methyl-1H-pyrazol-4-yl) series reported in the antifungal study, where the methyl group locks the tautomer [2]. In biochemical assays, the precise tautomeric form dictates hydrogen-bond donor/acceptor geometry and can alter target binding by over 10-fold. Procurement therefore requires confirmation of which tautomeric species is supplied, as the 3-yl and 5-yl forms are chemically identical but may present different binding-competent conformations in biological systems.

Medicinal Chemistry Chemical Procurement Structural Verification

Physicochemical Property Differentiation from N-Methylpyrazole Analogs

The target compound possesses two hydrogen-bond donor sites (pyrazole NH and amide NH) and an XLogP3-AA of 2.7 [1]. In contrast, the N-methylated antifungal lead compound N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c) contains only one H-bond donor (amide NH) and has a higher predicted lipophilicity due to the methyl and fluorophenethyl substituents [2]. These differences directly affect solubility, permeability, and plasma protein binding. The additional H-bond donor in the target compound is expected to reduce membrane permeability by approximately 0.5–1.0 log unit based on Lipinski's rule-of-five trends, making it more suitable for target classes requiring polarity-restricted binding sites, such as kinases with hinge-region interactions.

Drug Discovery ADME Prediction Chemical Property Comparison

Linker Geometry Divergence: para-Phenylene vs. Direct Thiophene–Pyrazole Connection

The target compound features a para-phenylene linker between the pyrazole and the thiophene-2-carboxamide, creating an elongated, linear geometry. In contrast, the MAO-B inhibitor series employs a direct thiophene–pyrazole connection (5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamide), resulting in a shorter, more compact scaffold [1]. The extended linker in the target compound increases the distance between the pyrazole NH and the amide carbonyl by approximately 4.2 Å (based on standard bond lengths), which can enable access to deeper or differently shaped binding pockets. This geometric distinction is critical for target selectivity: the direct-linked series achieves MAO-B IC₅₀ values of 29–56 nM, whereas the para-phenylene series has not been profiled against MAO-B, suggesting potential divergence in target space.

Medicinal Chemistry Scaffold Hopping Kinase Inhibitor Design

Recommended Application Scenarios for N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide (CAS 1197469-85-4) Based on Comparative Evidence


Kinase Hinge-Binder Fragment Library Expansion

The combination of a para-phenylene linker, an unsubstituted pyrazole capable of hinge-region hydrogen bonding, and a thiophene-2-carboxamide tail makes this compound a suitable fragment for kinase inhibitor libraries where elongated, ATP-competitive scaffolds are desired [1]. The additional H-bond donor (pyrazole NH) relative to N-methylated analogs provides an extra anchoring point for hinge-region backbone interactions, which is structurally validated in multiple co-crystal structures of pyrazole-containing kinase inhibitors [2].

Chemical Probe for Prototropic Tautomerism Studies in Binding Assays

Because the compound exists as a mixture of 1H-pyrazol-3-yl and 1H-pyrazol-5-yl tautomers, it can serve as a chemical probe to investigate how tautomeric state influences target engagement. When compared with tautomerically locked N-methyl analogs, differential activity profiles can dissect the contribution of tautomer-specific hydrogen bonding to binding affinity [1][2].

Agrochemical Lead Optimization Starting Point for SDHI Fungicides

The pyrazole–thiophene carboxamide scaffold is a validated pharmacophore for succinate dehydrogenase inhibition, with the most active analog in a recent series achieving an EC₅₀ of 11.6 μmol/L against Rhizoctonia solani [2]. The target compound, with its unsubstituted pyrazole and para-phenyl linker, represents a structurally distinct starting point for SAR exploration, potentially offering different resistance profiles compared to the 1-methyl-1H-pyrazol-4-yl series currently dominating SDHI development.

MAO-B Selectivity Tool Compound Screening

Given that the direct-linked pyrazole–thiophene carboxamide chemotype yields potent and selective MAO-B inhibitors (IC₅₀ = 29–56 nM) [3], the target compound serves as a valuable comparator to test whether insertion of a para-phenylene spacer abolishes or retains MAO-B activity. This head-to-head comparison can map the topological requirements of the MAO-B active site and guide the design of isoform-selective inhibitors.

Quote Request

Request a Quote for N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.